![molecular formula C10H7F3N4O2 B14193548 Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- CAS No. 838840-00-9](/img/structure/B14193548.png)
Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-: is a chemical compound with the molecular formula C10H7F3N4O2 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trifluoromethyl-tetrazolyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl-tetrazolyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzoic acid.
Reduction: 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl alcohol.
Substitution: Products vary based on the specific substitution reaction performed.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound may be used to study the effects of trifluoromethyl and tetrazole groups on biological systems.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the production of polymers, coatings, and other high-performance materials .
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the tetrazole ring can mimic carboxylate groups and interact with biological targets. These features contribute to the compound’s potential biological activity and its ability to modulate specific pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
Comparison: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- is unique due to the presence of both the trifluoromethyl and tetrazole groups. These groups impart distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrazole ring can interact with biological targets in ways that other substituents cannot .
Eigenschaften
CAS-Nummer |
838840-00-9 |
---|---|
Molekularformel |
C10H7F3N4O2 |
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
4-methoxy-3-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde |
InChI |
InChI=1S/C10H7F3N4O2/c1-19-8-3-2-6(5-18)4-7(8)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3 |
InChI-Schlüssel |
CUBHTBKFUPYNSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)N2C(=NN=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.